molecular formula C21H25ClN2O4S B2815658 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide CAS No. 897830-93-2

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide

Cat. No.: B2815658
CAS No.: 897830-93-2
M. Wt: 436.95
InChI Key: GZZFITISNKQJOP-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide is a chemical compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder .

Preparation Methods

The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide involves several steps. The synthetic route typically starts with the preparation of the benzamide core, followed by the introduction of the azepane and sulfonyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives of the compound.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has shown promise in the treatment of psychiatric disorders, where it acts as a synaptic vesicle protein 2A (SV2A) inhibitor. This inhibition can help alleviate symptoms associated with schizophrenia and bipolar disorder, including cognitive impairments and psychotic symptoms .

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide involves its interaction with synaptic vesicle protein 2A (SV2A). By inhibiting this protein, the compound can modulate neurotransmitter release, thereby exerting its therapeutic effects. The molecular targets and pathways involved in this process are crucial for understanding its efficacy in treating psychiatric disorders .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c22-18-11-10-17(21(26)23-15-19(25)16-8-4-3-5-9-16)14-20(18)29(27,28)24-12-6-1-2-7-13-24/h3-5,8-11,14,19,25H,1-2,6-7,12-13,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZFITISNKQJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC(C3=CC=CC=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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